4-Amino-1-naphthol

Microbial fuel cell Electron shuttle Azo dye decolorization

4-Amino-1-naphthol (4A1N; synonym 1-amino-4-hydroxynaphthalene) is a bicyclic aromatic compound bearing both a phenolic –OH at position 1 and a primary amine –NH₂ at position 4 on the naphthalene scaffold. It is typically handled as the hydrochloride salt (CAS 5959-56-8) to mitigate its pronounced air-sensitivity; the free base oxidizes readily to 1,4-naphthoquinone and acquires a violet discoloration upon exposure to moisture.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 2834-90-4
Cat. No. B040241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-naphthol
CAS2834-90-4
Synonyms4-Amino-1-naphthalenol; 4-amino-1-naphthol; 1-Amino-4-naphthol; 4-azanylnaphthalen-1-ol; 1-Amino-4-hydroxynaphthalene
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2O)N
InChIInChI=1S/C10H9NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H,11H2
InChIKeyABJQKDJOYSQVFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-naphthol (CAS 2834-90-4): Chemical Identity and Procurement Baseline


4-Amino-1-naphthol (4A1N; synonym 1-amino-4-hydroxynaphthalene) is a bicyclic aromatic compound bearing both a phenolic –OH at position 1 and a primary amine –NH₂ at position 4 on the naphthalene scaffold [1]. It is typically handled as the hydrochloride salt (CAS 5959-56-8) to mitigate its pronounced air-sensitivity; the free base oxidizes readily to 1,4-naphthoquinone and acquires a violet discoloration upon exposure to moisture . Commercial grades span from technical (≥90% assay) to high-purity (>98% by HPLC) specifications . Its established roles include serving as a precursor for antihemorrhagic 2-allyl-4-amino-1-naphthol hydrochloride, a polymerization inhibitor, and a key intermediate in azo dye manufacture [1].

Why Generic Substitution of 4-Amino-1-naphthol Fails: Regioisomeric and Functional Specificity


The precise 1,4-substitution pattern on the naphthalene ring is the primary driver of 4A1N's differentiated performance, and generic interchange with its closest positional isomer 1-amino-2-naphthol (1A2N, CAS 2834-92-6) or the monocyclic analog 4-aminophenol (AP) is not scientifically defensible. The 1,4-arrangement uniquely directs oxidative conversion to 1,4-naphthoquinone, dictates the redox potential exploited in electrochemical detection schemes, and determines which azo dye degradation pathway the compound reports on [1][2]. Even among the seven known aminonaphthol isomers, 4A1N displays a distinctive laser desorption/ionization mass spectrometry fingerprint—producing a dehydrogenated anion [M−2H]·⁻ rather than dimeric ions—that confirms its electronic structure is not interchangeable with 1A2N or 2A1N [3]. For procurement, reliance on a less-characterized isomer or a lower-purity technical grade introduces risks of off-target redox activity, reduced signal-to-background ratios in biosensor applications, and batch-to-batch variability in downstream synthetic yields [4].

Quantitative Differentiation Evidence for 4-Amino-1-naphthol Against Closest Analogs


Electron-Shuttling Mediator Performance in Microbial Fuel Cells: 4-Amino-1-naphthol vs. 1-Amino-2-naphthol

In the first quantitative head-to-head assessment of bicyclic aromatic electron-shuttling mediators, Xu et al. (2014) compared 4-amino-1-naphthol (4A1N, the decolorized intermediate of Orange I) against 1-amino-2-naphthol (1A2N, the decolorized intermediate of Orange II) for reductive decolorization and bioelectricity generation in microbial fuel cells (MFCs). Cyclic voltammetry confirmed that both compounds exhibit well-defined reduction and oxidation peak potentials, establishing their capacity as electron-shuttling mediators [1]. In shake-flask cultures, appropriate accumulation of 4A1N and 1A2N both enhanced bacterial color-removal efficiencies, with the study explicitly concluding that 4A1N functions as a feasible, autocatalytically generated redox mediator capable of stimulating simultaneous power generation and dye decolorization [1]. 4A1N is uniquely associated with the Orange I degradation pathway, whereas 1A2N derives from Orange II—this source-product specificity is independently confirmed by Hou et al. (2007), who identified 1-amino-4-naphthol (i.e., 4A1N) as the exclusive second intermediate of Orange I reductive degradation, and 1-amino-2-naphthol as that of Orange II [2].

Microbial fuel cell Electron shuttle Azo dye decolorization Cyclic voltammetry Bioenergy

Signal-to-Background Superiority in Electrochemical Redox Cycling: 4-Amino-1-naphthol vs. 4-Aminophenol and Aminonaphthol Isomers

Park et al. (2014) screened four trypsin-generated electroactive products—including 4-amino-1-naphthol (AN)—for signal-to-background (S/B) ratio in electrochemical-chemical-chemical (ECC) redox cycling on bare ITO electrodes. 4-Amino-1-naphthol and its corresponding trypsin substrate produced the unequivocally highest S/B ratio among all candidates tested [1]. The detection limits achieved with ECC redox cycling involving AN were approximately 1 ng mL⁻¹ (2 h incubation) and 100 ng mL⁻¹ (30 min incubation) in Tris buffer (pH 8.0), outperforming the EC-only redox cycling mode which yielded detection limits of approximately 5 ng mL⁻¹ and 200 ng mL⁻¹, respectively [1]. In an independent study by the same group (Park et al., 2021), among three amino-hydroxy-naphthalenes and 4-aminophenol evaluated as potential β-galactosidase products for a bienzymatic immunosensor, 4-amino-1-naphthol again showed the highest signal amplification, enabling a parathyroid hormone detection limit of ~0.2 pg mL⁻¹ [2]. This consistent superiority across different enzyme systems (trypsin and β-galactosidase) establishes 4A1N as the preferred redox-active reporter over 4-aminophenol, 1-naphthol, and other aminonaphthol isomers.

Electrochemical biosensor Redox cycling Signal amplification Trypsin detection Alkaline phosphatase

Affinity Ligand Performance: Triazine-Scaffold IgG-Binding Adsorbent Incorporating 4-Amino-1-naphthol

Teng et al. (2000) designed, synthesized, and characterized a synthetic bifunctional affinity ligand (designated 22/8) comprising a triazine scaffold substituted with 3-aminophenol and 4-amino-1-naphthol. When immobilized on agarose beads at a ligand density of 90 μmol 22/8 per gram moist weight gel, the adsorbent displayed an affinity constant (Kₐ) of 1.4 × 10⁵ M⁻¹ for human IgG and a theoretical maximum binding capacity of 151.9 mg IgG/g moist weight gel [1]. Under dynamic chromatographic conditions, an apparent capacity of 51.9 mg human IgG/g gel was observed, with elution recoveries of 67–69% and product purity reaching 97.3–99.2% depending on elution buffer pH [1]. Preparative chromatography from human plasma achieved 94.4% IgG adsorption with 60% elution recovery at 92.5% purity. The immobilized ligand withstood incubation in 1 M NaOH for 7 days without loss of IgG binding capacity [1]. This ligand architecture—requiring 4-amino-1-naphthol specifically at the 6-position of the triazine—was subsequently validated as a Protein A biomimetic and further optimized into the TPN-BM ligand with improved properties [2].

Affinity chromatography Immunoglobulin G purification Biomimetic ligand Protein A alternative Antibody downstream processing

Continuous Flow Synthesis Productivity: Space-Time Yield and Process Intensification for 4-Amino-1-naphthol Hydrochloride

A 2026 study reported the first successful four-step continuous flow microreaction synthesis of 4-amino-1-naphthol hydrochloride, overcoming the limitations of traditional batch processes—namely harsh reaction conditions, low space-time yield, and safety hazards associated with diazonium intermediates [1]. Under optimized conditions, the continuous flow system achieved a solid yield of 82.6% with a space-time yield of 16.9 g·L⁻¹·h⁻¹, while the total residence time across all four steps was controlled within 20 minutes [1]. While no direct batch yield comparator for this specific 4-step sequence was reported in the same study, the authors explicitly cite the general batch-to-continuous yield improvements achievable (e.g., doubling from 34% to 65% yield in comparable pharmaceutical intermediate processes) and the inherently superior heat/mass transfer, reduced reaction times, and safe handling of highly reactive intermediates as drivers for adopting continuous flow [1]. A patent describing preparation of 4-amino-1-naphthol ethers from 1-naphthols—a downstream derivative pathway—reports achieving 741 g of 4-(2-([1]-naphthyloxy)ethyl)morpholine at 97.7% purity (GC), demonstrating the scalability of the 4-amino-1-naphthol ether platform [2].

Continuous flow synthesis Process intensification Microreactor Space-time yield Pharmaceutical intermediate

Differential LDI-MS Ionization Fingerprint: Distinguishing 4-Amino-1-naphthol from Isomeric Aminonaphthols

Nagoshi et al. (2016) systematically studied the photochemical reactions of seven aminonaphthol (ANL) isomers under nitrogen laser desorption/ionization (LDI). Positive-ion mode data showed that 4-amino-1-naphthol (4,1-ANL) produced only the molecular ion M·⁺, whereas the positional isomers 1-amino-2-naphthol (1,2-ANL) and 2-amino-1-naphthol (2,1-ANL) generated intense dimeric ions [2M−2H₂O+H]⁺ [1]. In negative-ion mode, 4,1-ANL uniquely exhibited a dehydrogenated anion [M−2H]·⁻ alongside the deprotonated molecule [M−H]⁻, a behavior shared only with 8-amino-2-naphthol (8,2-ANL) among the seven isomers tested [1]. The isomer 5-amino-1-naphthol (5,1-ANL) produced no dimeric ions in either polarity, further underscoring the structural specificity of these gas-phase behaviors. The differential ion formation was rationalized through thermochemical properties including ionization energy, gas-phase acidity, electron affinity, and bond dissociation energy [1].

Laser desorption/ionization mass spectrometry Aminonaphthol isomer differentiation Dimeric ion Dehydrogenated anion Analytical chemistry

Commercial Availability and Purity Grade Differentiation: 4-Amino-1-naphthol vs. 1-Amino-2-naphthol

A practical procurement consideration is the stark asymmetry in commercial availability between the two closest positional isomers. 4-Amino-1-naphthol (as the hydrochloride salt) is stocked by multiple major chemical suppliers in both technical (≥90% assay; Sigma-Aldrich) and high-purity (>98.0% by HPLC; TCI, ChemImpex at ≥99% HPLC) grades . In contrast, 1-amino-2-naphthol (CAS 2834-92-6) is explicitly described in the authoritative chemical literature as having "no significant use" and is available only through niche suppliers at substantially higher unit costs (e.g., ~$138/250mg from TCI vs. bulk-priced 4-amino-1-naphthol hydrochloride) . The hydrochloride salt form of 4A1N additionally offers superior water solubility and storage stability compared to the moisture-sensitive free base, which acquires violet discoloration and oxidizes to 1,4-naphthoquinone unless kept absolutely dry [1].

Commercial availability Purity specification Procurement HPLC grade Technical grade

Prioritized Application Scenarios for 4-Amino-1-naphthol Based on Quantitative Differentiation Evidence


Electrochemical Biosensor Development Requiring Maximum Signal-to-Background Ratio

When developing ultrasensitive electrochemical biosensors based on ECC redox cycling (e.g., trypsin activity assays, protease sensors, or alkaline phosphatase-based immunoassays), 4-amino-1-naphthol is the preferred electroactive reporter. It has been experimentally demonstrated to deliver the highest signal-to-background ratio among all tested amino-hydroxy-naphthalenes and outperforms 4-aminophenol—the most commonly used but suboptimal comparator [1]. Detection limits as low as ~1 ng mL⁻¹ for trypsin (2 h incubation) and ~0.2 pg mL⁻¹ for parathyroid hormone have been achieved using 4A1N-based schemes [1][2]. Procurement of high-purity (>98% HPLC) 4-amino-1-naphthol hydrochloride is essential, as impurities that undergo non-specific redox cycling will degrade the S/B advantage .

Environmental Monitoring of Azo Dye Orange I Degradation in Wastewater Treatment

For environmental analytical laboratories tracking the reductive degradation of azo dyes in wastewater or microbial fuel cell systems, 4-amino-1-naphthol is the mandatory reference standard for Orange I (CI Acid Orange 7) degradation monitoring. HPLC-MS studies have unequivocally demonstrated that 4A1N is the exclusive second degradation intermediate of Orange I, whereas the isomer 1-amino-2-naphthol arises from Orange II [1]. Using the wrong isomer would lead to false-positive or false-negative identification of Orange I degradation pathways. Furthermore, 4A1N itself functions as an autocatalytic electron-shuttling mediator in dye-bearing MFCs, enhancing both decolorization and bioelectricity generation [2].

Synthesis of Biomimetic Affinity Ligands for Industrial-Scale Antibody Purification

In the development and scale-up of synthetic affinity chromatography adsorbents for immunoglobulin G (IgG) purification, 4-amino-1-naphthol is a required building block for the triazine-scaffold ligand architecture (exemplified by ligand 22/8 and its optimized analog TPN-BM) [1]. The immobilized ligand incorporating 4A1N achieves an IgG affinity constant of 1.4 × 10⁵ M⁻¹, a dynamic binding capacity of 51.9 mg IgG/g gel, and elution purity of 97.3–99.2%, with proven 7-day stability in 1 M NaOH cleaning-in-place [1]. These performance metrics approach Protein A affinity resin specifications while offering the economic and regulatory advantages of a chemically defined, non-biological ligand. Procurement of 4-amino-1-naphthol with consistent purity is critical, as positional isomers or impurities would generate altered ligand geometries with unpredictable IgG binding properties [1][2].

Scalable Continuous Flow Production of Pharmaceutical Intermediates Bearing the 4-Amino-1-naphthol Scaffold

For process chemistry teams developing scalable routes to 4-amino-1-naphthol-derived pharmaceutical intermediates (e.g., angiogenesis inhibitors, anticancer agents targeting intracellular signaling pathways), the recently demonstrated four-step continuous flow microreactor synthesis offers a validated process-intensification pathway [1]. The continuous flow route achieves 82.6% solid yield with a space-time yield of 16.9 g·L⁻¹·h⁻¹ and a total residence time ≤20 min, addressing the safety concerns and low productivity inherent to batch diazotization-coupling-reduction sequences [1]. Downstream derivatization to 4-amino-1-naphthol ethers—valuable pharmaceutical building blocks—has been demonstrated at multi-hundred-gram scale with >97% purity [2]. Procurement strategy should prioritize suppliers capable of delivering the hydrochloride salt with documented purity and low heavy-metal content suitable for pharmaceutical intermediate applications [1].

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